N-(1,1-Dioxidothietan-3-yl)-N-ethylhydrazinecarboximidamide
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Overview
Description
N-(1,1-Dioxidothietan-3-yl)-N-ethylhydrazinecarboximidamide is a compound that has garnered interest in the field of pharmaceutical chemistry due to its unique structure and potential applications. This compound contains a thietane ring, which is a four-membered ring containing sulfur, and is known for its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxidothietan-3-yl)-N-ethylhydrazinecarboximidamide typically involves the reaction of thietanyltriazoles with phenacyl bromides. The starting thietanyltriazoles are obtained by reacting 1,2,4-triazoles with 2-chloromethylthiirane, followed by oxidation to form 1-(1-oxidotheitan-3-yl)-1,2,4-triazole and 1-(1,1-dioxidothietan-3-yl)-1,2,4-triazole . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-Dioxidothietan-3-yl)-N-ethylhydrazinecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Substitution: It can undergo substitution reactions, particularly at the sulfur atom in the thietane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine and chlorine, and bases like triethylamine. The reactions often occur in solvents such as benzene or acetonitrile under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of higher oxidation state compounds, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(1,1-Dioxidothietan-3-yl)-N-ethylhydrazinecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies due to its unique structure.
Industry: Its stability and reactivity make it useful in various industrial applications, including the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N-(1,1-Dioxidothietan-3-yl)-N-ethylhydrazinecarboximidamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in the body, potentially involving neurotransmitter systems in the case of its antidepressant activity .
Comparison with Similar Compounds
Similar Compounds
1-(1,1-Dioxidothietan-3-yl)-4-(2-oxo-2-phenylethyl)-1H-1,2,4-triazol-4-ium bromide: This compound has shown promising antidepressant activity.
3-Bromothietane 1,1-dioxide: Another thietane-containing compound used in various chemical reactions.
Uniqueness
N-(1,1-Dioxidothietan-3-yl)-N-ethylhydrazinecarboximidamide stands out due to its specific combination of a thietane ring and hydrazinecarboximidamide group, which imparts unique chemical properties and potential biological activities.
Properties
Molecular Formula |
C6H14N4O2S |
---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
2-amino-1-(1,1-dioxothietan-3-yl)-1-ethylguanidine |
InChI |
InChI=1S/C6H14N4O2S/c1-2-10(6(7)9-8)5-3-13(11,12)4-5/h5H,2-4,8H2,1H3,(H2,7,9) |
InChI Key |
LJXXSBDOAIZUFN-UHFFFAOYSA-N |
Isomeric SMILES |
CCN(C1CS(=O)(=O)C1)/C(=N/N)/N |
Canonical SMILES |
CCN(C1CS(=O)(=O)C1)C(=NN)N |
Origin of Product |
United States |
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